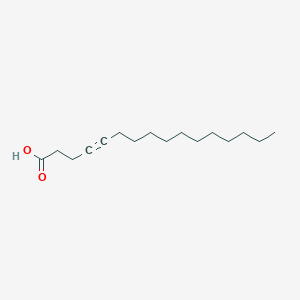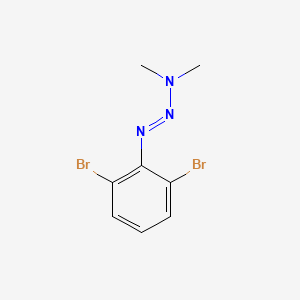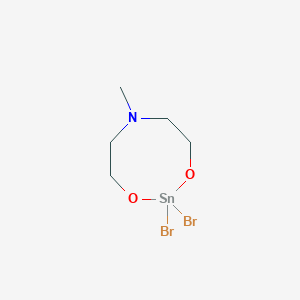
6-Chloro-1,4,8,11-tetrathiacyclotetradecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-1,4,8,11-tetrathiacyclotetradecane is a macrocyclic compound that belongs to the class of tetrathia macrocycles These compounds are characterized by their large ring structures containing sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,4,8,11-tetrathiacyclotetradecane typically involves the chlorination of 1,4,8,11-tetrathiacyclotetradecan-6-ol. This reaction is carried out in a chloroform solution, where the compound is slowly converted to its chlorinated form until equilibrium is reached . Another method involves the use of 3,7-dithianonane-1,9-dithiol and 1,3-dibromopropane, which undergoes a cyclization reaction to form the desired macrocycle .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-1,4,8,11-tetrathiacyclotetradecane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Complexation Reactions: The sulfur atoms in the macrocycle can form complexes with metal ions, such as rhodium and ruthenium.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Complexation Reactions: Metal salts like RhCl3 are used in the presence of solvents like methanol.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atom.
Complexation Reactions: Metal complexes with varying coordination geometries depending on the metal ion and reaction conditions.
Wissenschaftliche Forschungsanwendungen
6-Chloro-1,4,8,11-tetrathiacyclotetradecane has several applications in scientific research:
Chemistry: Used in the synthesis of metal complexes for studying coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6-Chloro-1,4,8,11-tetrathiacyclotetradecane primarily involves its ability to form stable complexes with metal ions. The sulfur atoms in the macrocycle coordinate with metal ions, stabilizing them and facilitating various chemical reactions. This property is particularly useful in catalysis and metal ion extraction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,8,11-Tetrathiacyclotetradecane: The parent compound without the chlorine atom.
5-Chloromethyl-1,4,7,10-tetrathiacyclotridecane: A similar compound with a different ring size and chlorine position.
Uniqueness
6-Chloro-1,4,8,11-tetrathiacyclotetradecane is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity compared to its non-chlorinated counterpart. This makes it valuable for specific applications where the chlorine atom plays a crucial role in the compound’s behavior and interactions .
Eigenschaften
CAS-Nummer |
91375-67-6 |
|---|---|
Molekularformel |
C10H19ClS4 |
Molekulargewicht |
303.0 g/mol |
IUPAC-Name |
6-chloro-1,4,8,11-tetrathiacyclotetradecane |
InChI |
InChI=1S/C10H19ClS4/c11-10-8-14-6-4-12-2-1-3-13-5-7-15-9-10/h10H,1-9H2 |
InChI-Schlüssel |
JTRPMGICKWOEHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCCSCC(CSCCSC1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-1,3-thiazole-2-carbonitrile](/img/structure/B14368646.png)
![2,2-Dimethyl-5-[2-(phenylselanyl)ethyl]-1,3-dioxane](/img/structure/B14368649.png)




![Triphenyl[(trimethylsilyl)methyl]arsanium chloride](/img/structure/B14368682.png)



![{5-Methoxy-2-methyl-1-[4-(methylsulfanyl)benzoyl]-1H-indol-3-yl}acetic acid](/img/structure/B14368710.png)
![1-{[6-(Ethanesulfonyl)hexyl]oxy}-2-propylbenzene](/img/structure/B14368721.png)
![2,6-Dimethyl-9-(prop-1-en-2-yl)-1-oxaspiro[4.4]nonan-6-ol](/img/structure/B14368724.png)

